N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-1-BENZENESULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with methyl and phenyl groups, and a benzenesulfonamide moiety
Scientific Research Applications
N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Future Directions
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve exploring its mechanism of action in more detail . Additionally, the compound could be used in the development of new materials or drugs, given its interesting chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-methoxybenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of N1-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a benzenesulfonamide moiety is not commonly found in other compounds, making it a valuable subject for research .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-19(15(2)22(21-14)16-7-5-4-6-8-16)13-20-26(23,24)18-11-9-17(25-3)10-12-18/h4-12,20H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPSLZCGHDHMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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